Product packaging for Sodium capryl lactylate(Cat. No.:CAS No. 13557-74-9)

Sodium capryl lactylate

Cat. No.: B1164930
CAS No.: 13557-74-9
M. Wt: 338.37 g/mol
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Description

Overview of Fatty Acyl Lactylates within Chemical Sciences

Fatty acyl lactylates are a class of organic compounds that are fundamentally esters derived from the reaction of a fatty acid with lactic acid. issstindian.org These molecules possess a distinct structure that imparts surface-active properties, making them effective surfactants and emulsifiers. wikipedia.org The general structure consists of a hydrophilic (water-attracting) portion, which is the lactate (B86563) group, and a lipophilic (oil-attracting) portion, which is the fatty acid chain. wikipedia.org This dual nature allows them to reduce the surface tension between two immiscible liquids, such as oil and water, and to stabilize emulsions. wikipedia.orgcosmileeurope.eu

The properties of a specific fatty acyl lactylate are determined by several factors, including the chain length of the fatty acid, the degree of polymerization of the lactic acid, and the nature of the cation used for neutralization (if any). wikipedia.org For example, lactylates derived from shorter-chain fatty acids exhibit different solubility and functional characteristics compared to those with longer chains. researchgate.net This versatility allows for the synthesis of a wide range of lactylates with tailored properties for specific applications. researchgate.net

Historical Context of Lactylate Scientific Inquiry

The development of lactylates dates back to the 1950s, with initial patents for their synthesis being filed in the early part of the decade. wikipedia.org The primary impetus for their creation was the need for effective dough conditioners in the baking industry. wikipedia.org Researchers sought to create compounds that could improve the volume, texture, and shelf life of baked goods. wikipedia.org

Early research focused on the synthesis and application of calcium and sodium stearoyl lactylates, which are derived from stearic acid, a long-chain saturated fatty acid. wikipedia.org The manufacturing process typically involves the reaction of fatty acids with lactic acid at elevated temperatures. wikipedia.org One of the initial patented methods for producing acyl lactylates involved reacting a fatty acid chloride with lactic acid. google.comgoogle.com Over the years, the synthesis methods have been refined to improve efficiency and to produce lactylates with specific characteristics. These advancements have broadened the scope of their applications beyond the food industry into areas such as cosmetics and personal care products. wikipedia.org

Contemporary Research Landscape of Sodium Capryl Lactylate

Sodium caprylyl lactylate, specifically, is the sodium salt of the ester formed from caprylic acid and lactyl lactate. parchem.comewg.org Caprylic acid is a medium-chain fatty acid, which gives sodium caprylyl lactylate distinct properties compared to its longer-chain counterparts.

Current research on sodium caprylyl lactylate and other medium-chain fatty acyl lactylates is exploring their potential as antimicrobial agents. google.commdpi.com Studies have indicated that these compounds can inhibit the growth of various microorganisms. google.com For instance, lactylates with acyl radicals from C8-C12 fatty acids have shown efficacy against certain bacteria. google.com The antimicrobial properties are attributed to their ability to disrupt the cell membranes of microorganisms. researchgate.netmdpi.com This has led to investigations into their use in food preservation and as active ingredients in personal care products. researchgate.netgoogle.com

Furthermore, the synthesis of sodium fatty acyl lactylates is an active area of research, with studies focusing on optimizing reaction conditions to control the hydrophobic chain length and, consequently, the surfactant properties of the final product. researchgate.net Research has shown that by varying the alkyl chain length, properties such as surface activity, foaming, emulsification, and wettability can be fine-tuned. researchgate.net

Below is a table summarizing the key chemical identifiers for Sodium Caprylyl Lactylate:

PropertyValue
IUPAC Namesodium;2-(2-hexanoyloxypropanoyloxy)propanoate
InChIInChI=1S/C12H20O6.Na/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;/h8-9H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1
InChIKeyAMJZVHHOVFFTOM-UHFFFAOYSA-M
SMILESCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Molecular FormulaC12H19NaO6
Molecular Weight282.26 g/mol

Table data sourced from PubChem CID 44147328 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27NaO6 B1164930 Sodium capryl lactylate CAS No. 13557-74-9

Properties

IUPAC Name

sodium;2-(2-decanoyloxypropanoyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQSERIFTYSYLE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Advanced Manufacturing Approaches for Sodium Capryl Lactylate

Foundational Esterification Chemistry

The traditional synthesis of lactylates is rooted in the principles of esterification, a fundamental reaction in organic chemistry. This typically involves the reaction of a carboxylic acid with an alcohol to form an ester and water. byjus.com For lactylates, this process is adapted to involve fatty acids and lactic acid.

The formation of acyl lactylates, such as sodium capryl lactylate, is generally achieved through the direct esterification of a fatty acid (like caprylic acid) with lactic acid. google.com Since lactic acid possesses both a carboxylic acid group and a hydroxyl group, it can self-esterify to form linear polylactic acid chains. The fatty acid then esterifies with the hydroxyl group of the lactic acid or its polymers. researchgate.net The resulting product is a mixture of the fatty acid ester of lactic acid and its polymers. cir-safety.orgresearchgate.net

The general esterification mechanism, often referred to as Fischer-Speier esterification, proceeds under acidic catalysis. The key steps are as follows: byjus.commasterorganicchemistry.comchemguide.co.uk

Protonation: The catalyst (typically a strong acid like sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. byjus.commasterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: An alcohol molecule (in this case, the hydroxyl group of lactic acid) acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). byjus.commasterorganicchemistry.comchemguide.co.uk

Elimination: A molecule of water is eliminated, and a double bond forms between the carbon and the remaining oxygen, creating a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.comchemguide.co.uk

This reaction is reversible, and to drive it towards the formation of the ester, water is often removed from the reaction mixture as it is formed, for instance, by distillation. masterorganicchemistry.comchemguide.co.uk The final step in producing this compound involves the neutralization of the acidic lactylate with a sodium source, such as sodium hydroxide (B78521), to form the sodium salt. tiiips.comhairlust.com

Catalysts are crucial for achieving practical reaction rates in lactylate synthesis. The choice of catalyst influences the reaction pathway and efficiency.

Acid Catalysts : Strong mineral acids like sulfuric acid (H₂SO₄) and tosic acid (TsOH) are common catalysts for Fischer esterification. masterorganicchemistry.com They work by protonating the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol, as detailed in the mechanism above. masterorganicchemistry.comchemguide.co.uk

Alkali Catalysts : Base-catalyzed direct esterification is also a common method for producing lactylates. cir-safety.orgissstindian.org In this approach, an alkali catalyst, such as sodium hydroxide or sodium carbonate, is used. google.comissstindian.org For instance, in the synthesis of stearoyl lactylate, sodium carbonate can be added to the reaction mixture of stearic acid and lactic acid. issstindian.org The reaction is typically conducted at elevated temperatures (100°C to 250°C). google.com The base promotes the reaction, and the final neutralization step yields the salt of the acyl lactylate. issstindian.org

Table 1: Comparison of Catalysts in Foundational Lactylate Synthesis

Catalyst TypeExample(s)Role in ReactionTypical Conditions
Acid Catalyst Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH)Protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity for attack by the alcohol (lactic acid). masterorganicchemistry.comchemguide.co.ukReversible reaction; often requires removal of water to drive equilibrium. masterorganicchemistry.com
Alkali Catalyst Sodium Hydroxide (NaOH), Sodium Carbonate (Na₂CO₃)Promotes direct esterification between the fatty acid and lactic acid. google.comissstindian.orgHigh temperatures (e.g., 190°C) and often conducted under reduced pressure. google.comissstindian.org

Innovative Synthetic Methodologies

To overcome some limitations of traditional methods, such as slow reaction times and the formation of complex product mixtures, innovative synthetic routes have been developed.

A novel synthetic route for lactylates involves the use of dilactides. google.comwipo.int A dilactide is a cyclic dimer of lactic acid. nih.gov This method comprises reacting a dilactide directly with a compound containing a hydroxyl group, such as a fatty acid (e.g., capric acid). google.comwipo.int

The key features of this methodology are:

Reactants : The reaction mixture consists essentially of a dilactide and a fatty acid. google.com

Catalysis : The reaction is preferably carried out in the presence of a source of alkalinity, such as a cation from a Group I or II metal (e.g., sodium, potassium, calcium). google.comwipo.int This can be introduced via salts of fatty acids like capric acid. google.com

Reaction Conditions : The reaction proceeds rapidly at temperatures between 100°C and 200°C, with a preferred range of 160°C to 185°C. google.com The reaction is often nearly instantaneous upon the addition of the dilactide. google.com

Advantages : This method is significantly faster than prior art lactylate synthesis reactions and can be used to form a range of lactylates with varying numbers of lactate (B86563) units (n=1, 2, 3, 4, and 5). google.comwipo.int

This process offers a more direct and efficient pathway to producing specific lactylates, including capryloyl-n-lactylate. google.com

In line with the principles of green chemistry, research is exploring the use of biocatalysts (enzymes) and more environmentally benign processes for chemical synthesis. rsc.org Biocatalysis offers high selectivity and efficiency under mild reaction conditions, minimizing energy consumption and waste. rsc.orged.ac.uk

While specific literature on the direct biocatalytic synthesis of this compound is limited, related fields show significant promise:

Enzymatic Lactone Synthesis : Biocatalytic methods, including Baeyer-Villiger oxidations and oxidative lactonization of diols, have been developed for preparing lactones (cyclic esters), which are structurally related to the building blocks of lactylates. nih.gov

Lactic Acid from CO₂ : A multienzymatic system has been studied to convert CO₂ and ethanol (B145695) into lactic acid, demonstrating a green pathway to one of the key raw materials for lactylate synthesis. nih.gov This approach aligns with carbon capture and utilization (CCU) strategies. nih.gov

Catalysis for Lactide Synthesis : Research into lactide synthesis, the precursor for the dilactide-based method, has focused on efficient and green catalysts. Covalent organic frameworks (COFs) have been shown to catalyze the direct conversion of L-lactic acid to L-lactide in high yield under mild, atmospheric pressure conditions, avoiding metal catalysts. rsc.org Similarly, ZnO nanoparticles have been used as effective catalysts for lactide synthesis. mdpi.com

These advancements in biocatalysis and green catalytic systems for producing lactic acid, lactides, and related esters pave the way for developing more sustainable manufacturing processes for lactylates. ed.ac.ukrsc.org

Purification and Isolation Techniques in Lactylate Synthesis

The product mixture from lactylate synthesis typically contains the desired acyl lactylate, unreacted starting materials (fatty acid and lactic acid), and other by-products. google.com Therefore, purification is a critical step to isolate the final product.

A common industrial purification process involves several steps after the initial reaction:

Neutralization : The acidic reaction mixture is neutralized with an alkali, such as sodium hydroxide, to form the sodium salt of the lactylate. tiiips.com

Solvent Extraction : A multi-step solvent extraction process can be employed for separation. A patented method describes a process for purifying acyl lactylates from a mixture containing the corresponding fatty acid and lactic acid. google.com

The mixture is dispersed in a polar carrier like water, and the pH is adjusted to between 5 and 9. google.com

The free fatty acid is extracted using a non-polar solvent (e.g., heptane) that is immiscible with the polar carrier. google.com

The remaining aqueous phase, containing the acyl lactylate and lactic acid, is then acidified to a pH of 0 to 3. google.com

The acidified acyl lactylate is then extracted from the aqueous phase using a second solvent. google.com

Distillation/Evaporation : Volatile components and solvents can be removed under reduced pressure to isolate the purified product. issstindian.org

Crystallization : The final product, such as sodium stearoyl lactylate, can be crystallized from the purified mixture at low temperatures and then dried. issstindian.org

Chemical precipitation using agents like sodium caprylate has also been noted as a method for separating certain biological molecules, highlighting the diverse applications of caprylate salts in separation science. nih.gov

Molecular and Interfacial Mechanistic Investigations of Sodium Capryl Lactylate

Surface Activity and Interfacial Phenomena

Sodium capryl lactylate, as a member of the acyl lactylate family of surfactants, exhibits characteristic behaviors at interfaces due to its amphiphilic molecular structure. This structure consists of a hydrophobic caprylic acid (C8) tail and a more hydrophilic lactylate headgroup. wikipedia.org The interplay between these two moieties governs its functionality as a surface-active agent.

Adsorption Behavior at Air-Water and Oil-Water Interfaces

As surfactants, lactylates function by adsorbing at interfaces, such as air-water or oil-water, to reduce the interfacial tension between two immiscible phases. cosmileeurope.euastm.org The molecules orient themselves at the interface, with the hydrophobic fatty acid chain directed towards the non-polar phase (air or oil) and the hydrophilic lactylate headgroup towards the aqueous phase. This accumulation at the interface disrupts the cohesive energy between water molecules, leading to a decrease in surface or interfacial tension. cosmileeurope.euscientificspectator.com

The specific adsorption behavior of sodium fatty acyl lactylates is influenced by the length of the alkyl chain. nih.gov Research indicates that as the alkyl chain length increases, the critical micelle concentration (CMC) and the equilibrium surface tension both decrease, signifying greater surface activity. nih.gov Conversely, this compound, with its shorter C8 chain, would be expected to have a higher CMC and be slightly less surface active compared to longer-chain counterparts like sodium stearoyl lactylate (SSL). nih.gov The interaction with the interface is also dependent on the nature of the non-aqueous phase; hydrophobic interactions between the lactylate's alkyl chain and an oil phase can lead to different adsorption behaviors and packing arrangements compared to an air-water interface. mdpi.com

Emulsification and Foaming Dynamics in Aqueous and Mixed Systems

The ability of this compound to reduce interfacial tension makes it an effective emulsifier, enabling the formation of finely dispersed mixtures of oil and water. cosmileeurope.eu Emulsifiers like lactylates are crucial in creating and stabilizing emulsions by forming a protective film around the dispersed droplets, which prevents them from coalescing. cosmileeurope.eugoogle.com The stability and type of emulsion are influenced by the emulsifier's structure. While lactylates are generally effective, those with shorter hydrocarbon chains (fewer than 12 carbon atoms), such as this compound, have been found to produce oil-in-water (o/w) emulsions with lower heat stability compared to their longer-chain analogues. google.com

In addition to emulsification, lactylates are known for their foaming properties. wikipedia.orgnih.gov Foams are dispersions of gas in a liquid, and their stability is critical. Studies on related lactylates, like sodium stearoyl lactylate (SSL), have shown that surfactants capable of forming lamellar liquid crystalline structures can induce better foam stability and create foams with a finer bubble microstructure. researchgate.net The alkyl chain length of lactylates has been shown to affect foaming ability, with longer chains generally improving this property. nih.gov The dynamic process of foam formation and stability is linked to how quickly the surfactant molecules can diffuse to and arrange themselves at the newly created air-water interface during bubble formation. researchgate.net

Interactions with Lipid Bilayers and Cellular Mimics (in vitro biophysical studies)

Detailed biophysical investigations into the membrane-disruptive properties of lactylates provide molecular-level insights into their mechanisms of action. While specific studies on this compound are limited, extensive research on its close analogue, sodium lauroyl lactylate (SLL, C12 chain), using surface-sensitive techniques offers a strong model for understanding these interactions. nih.govmdpi.comresearchgate.net These studies utilize model cell membranes, such as supported lipid bilayers (SLBs) and tethered bilayer lipid membranes (tBLMs), to mimic biological cell surfaces. nih.govmdpi.com

Membrane Disruption Mechanisms via Quartz Crystal Microbalance with Dissipation (QCM-D) and Electrochemical Impedance Spectroscopy (EIS)

QCM-D and EIS are powerful, label-free techniques used to monitor real-time interactions at interfaces. nih.govnih.gov QCM-D measures changes in mass and viscoelastic properties (dissipation) of a surface layer, while EIS tracks the electrical properties, specifically the capacitance (Cm) and conductance (Gm), of a membrane. nih.govresearchgate.net

Studies using these techniques on SLL reveal a distinct, multi-step process of membrane disruption. nih.govmdpi.com Upon introduction, SLL molecules adsorb onto the surface of the lipid bilayer, which is detected by QCM-D as an initial decrease in frequency (increase in mass) and an increase in dissipation (indicating a less rigid layer). nih.govresearchgate.net Following this initial binding, SLL begins to disrupt the membrane, leading to a subsequent loss of mass from the sensor surface as lipid molecules are removed. nih.gov

EIS measurements corroborate these findings and provide further mechanistic detail. The interaction of SLL with a tethered bilayer lipid membrane results in a significant increase in membrane conductance (Gm) and a decrease in membrane capacitance (Cm). mdpi.com An increase in conductance signifies the formation of ion-permeable defects or pores in the bilayer, while a decrease in capacitance is consistent with membrane thinning or partial solubilization. mdpi.comresearchgate.net These combined results point to a mechanism where the lactylate first adsorbs to and then inserts into the lipid bilayer, compromising its barrier function and leading to structural disintegration. nih.govmdpi.com

TechniqueObservationInterpretationSource
QCM-D 1. Initial decrease in frequency (mass gain) and increase in dissipation. 2. Subsequent increase in frequency (mass loss).1. Adsorption of lactylate molecules onto the bilayer surface. 2. Removal of lipid material and disruption/solubilization of the bilayer. nih.gov, researchgate.net
EIS 1. Increase in membrane conductance (Gm). 2. Decrease in membrane capacitance (Cm).1. Formation of ion-conducting pores or defects. 2. Thinning of the membrane or partial solubilization. mdpi.com, researchgate.net

Modulation of Phospholipid Bilayer Structure and Integrity

The interaction with sodium lauroyl lactylate (SLL) leads to significant and permanent modulation of the phospholipid bilayer's structure and integrity. mdpi.com Comparative studies show that the membrane-disruptive activity of SLL is intermediate between that of a harsh detergent like sodium dodecyl sulfate (B86663) (SDS) and a simple fatty acid like lauric acid (LA). mdpi.comresearchgate.net While SDS causes rapid and complete solubilization of the membrane, and LA induces more modest and reversible effects, SLL causes a significant degree of irreversible membrane damage. mdpi.comnih.gov

Interestingly, the hydrolytic breakdown products of SLL—a mixture of lauric acid and lactic acid—induce more transient and reversible morphological changes in the bilayer compared to the parent SLL molecule. mdpi.comresearchgate.net This finding underscores that the intact esterified structure of the lactylate is crucial for its potent and permanent membrane-disrupting capabilities. mdpi.com The modulation of the bilayer is not limited to simple pore formation; the data suggests a broader destabilization that alters the packing of lipid molecules, reduces the bilayer's mechanical stability, and ultimately compromises its fundamental role as a selective barrier. nih.govnih.gov This disruption of lipid packing and extraction of lipid molecules is a key feature of its interaction with cellular mimics. nih.gov

Antimicrobial Action Mechanisms (non-clinical, cellular/molecular focus)

The antimicrobial activity of this compound is primarily attributed to its ability to interact with and disrupt microbial cell membranes. cosmileeurope.eumdpi.com The cytoplasmic membrane is a critical structure in bacteria, maintaining cellular integrity, controlling the passage of substances, and housing essential energy-generating processes. mdpi.commicrobeonline.com Compounds that target this membrane are effective against a broad range of bacteria. mdpi.com

The biophysical studies detailed in the previous sections provide a direct molecular basis for this antimicrobial mechanism. The process begins with the adsorption of lactylate molecules onto the bacterial membrane surface, driven by both electrostatic and hydrophobic interactions. nih.gov Following adsorption, the lactylate molecules insert into the phospholipid bilayer. nih.govmdpi.com This insertion disrupts the ordered packing of the membrane lipids, leading to a loss of structural integrity as demonstrated by QCM-D and EIS experiments. nih.govmdpi.comresearchgate.net

The consequence of this structural disruption is a catastrophic loss of the membrane's barrier function. microbeonline.com The formation of pores or defects, evidenced by increased ion conductance in EIS studies, allows for the uncontrolled leakage of essential intracellular components, such as ions, metabolites, and ATP. mdpi.comresearchgate.net Simultaneously, the dissipation of the electrochemical gradients across the membrane disrupts vital cellular processes like energy production. This cascade of events, initiated by the physical disruption of the cell membrane, ultimately leads to bacterial cell death. microbeonline.com

Inhibition of Bacterial Growth: E. coli, Clostridium perfringens, and Dermatophilus congolensis in In Vitro and Animal Models

This compound, and related lactylates, have demonstrated notable antimicrobial properties against a range of bacteria. The inhibitory and bactericidal effects are concentration-dependent and vary among different bacterial species.

Escherichia coli : Studies have explored the antimicrobial efficacy of lactylates, sometimes in combination with other compounds, against E. coli. For instance, a patent application describes an antimicrobial composition that showed a significant reduction in E. coli populations. google.com While specific data on this compound alone is part of broader research, the general activity of lactylates against Gram-negative bacteria like E. coli is recognized. google.comjustia.com The synergistic antimicrobial activity of caprylic acid (a precursor to this compound) with citric acid has been observed to inhibit E. coli O157:H7, highlighting the potential of caprylic acid derivatives in controlling this pathogen. mdpi.com

Clostridium perfringens : Research has indicated the effectiveness of lactylates in controlling the germination and outgrowth of Clostridium perfringens spores, a significant concern in food safety, particularly in cooked meat products during cooling. nih.govnih.gov While much of the research has focused on sodium and potassium lactates, the findings suggest that these compounds can inhibit C. perfringens growth. nih.govnih.govseward.co.uk For example, the addition of lactates to injected pork was found to control C. perfringens germination and outgrowth to less than 1 log CFU/g under certain chilling conditions. nih.gov Another study on cooked uncured ground turkey breasts showed that 2% potassium lactate (B86563) limited the growth of C. perfringens significantly compared to controls. nih.gov Patent literature also discloses the use of lactylates for preventing or treating intestinal infections caused by gram-positive bacteria like Clostridia in animals. google.com

Dermatophilus congolensis : This bacterium is the causative agent of dermatophilosis, a skin disease affecting livestock. mdpi.comnih.gov In vitro studies have determined the antimicrobial effects of caprylic acid and its derivatives, including sodium caprylate, against D. congolensis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been established, demonstrating the potential of these compounds in treating infections caused by this pathogen. nih.gov Specifically, the MIC of sodium caprylate against D. congolensis was found to be 15 mM, and the MBC was 70 mM. nih.gov

**Table 1: In Vitro Antimicrobial Activity of Caprylic Acid Derivatives against *Dermatophilus congolensis***

Compound Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Caprylic Acid 7.5 mM 15 mM
Monocaprylin 2.5 mM 5 mM
Sodium Caprylate 15 mM 70 mM

Data sourced from in vitro studies on three strains of D. congolensis. nih.gov

Antifungal Activity and Fungal Cell Wall/Membrane Interactions (e.g., Aureobasidium pullulans)

This compound has been investigated for its potential as an antifungal agent. Research has shown its effectiveness against the black yeast-like fungus Aureobasidium pullulans, a common organism causing blue stain in wood. science.gov Laboratory growth tests have demonstrated promising short-term antifungal effects of sodium caproyl lactylate in growth media. science.govresearchgate.net

The mechanism of antifungal action is believed to involve interactions with the fungal cell wall and membrane. The fungal cell wall is a complex and dynamic structure, primarily composed of polysaccharides like chitin (B13524) and glucans, along with proteins and lipids, which is essential for the fungus's viability and interaction with its environment. nih.govnih.govsemanticscholar.org The cell wall's composition can vary between fungal species. nih.gov Antifungal agents can disrupt this protective barrier, leading to cell lysis and death. The surface-active properties of lactylates likely facilitate the penetration or rupture of the cell wall. lincoln.ac.nz Studies on other antifungal compounds have shown that they can bind to components of the cell wall, such as proteins and glucans, disrupting its integrity. uu.nl

Aureobasidium pullulans itself is known for producing various compounds, including the antifungal antibiotic aureobasidin A. nih.gov Interestingly, this yeast has also shown tolerance to several common agricultural fungicides. mdpi.com The investigation into this compound's effect on this fungus suggests a different mode of action that can overcome its natural resistance. The interactions are likely at the cell surface, affecting the membrane's integrity. science.gov

Physicochemical Interactions with Macromolecules and Biopolymers

Starch-Lactylate Complexation and Structural Modulation

This compound and other lactylates are known to interact with starch, forming complexes that modify the physicochemical properties of the starch. researchgate.netcerealsgrains.org This interaction is particularly relevant in the food industry, where lactylates are used as dough conditioners and crumb softeners in baked goods. cerealsgrains.orgwikipedia.org

The formation of starch-lactylate complexes occurs through the inclusion of the lipid portion of the lactylate molecule within the helical structure of amylose, a component of starch. This complexation affects several properties of starch:

Pasting Properties : Rapid viscosity analysis of starch-lactylate complexes shows altered peak viscosities and breakdown values, indicating improved thermal and shear stability of the paste. researchgate.net

Gelatinization and Retrogradation : The formation of these complexes can increase the gelatinization temperature of starch and decrease the enthalpy of gelatinization. researchgate.net They also retard the retrogradation (staling) of starch by preventing the reassociation of starch chains and the formation of hard crystals. cerealsgrains.orgwikipedia.org

Swelling Power and Solubility : The formation of complexes with lactylates has been shown to markedly decrease the swelling power and solubility of starch granules. researchgate.net

The extent of complex formation can be influenced by factors such as the type of starch, the specific lactylate used, and the processing conditions. For example, annealing starch with sodium stearoyl lactylate in ethanol (B145695) solutions has been shown to be an effective method for forming starch-lipid complexes. researchgate.net

Table 2: Effect of Sodium Stearoyl Lactylate (SSL) on Potato Starch Properties

Property Annealed Potato Starch (without SSL) Annealed Potato Starch with 0.6% SSL (in 65% ethanol)
Iodine Binding Capacity Lower 96.87%
Peak Viscosity (RVA) Higher Lower (indicating stability)
Breakdown Value (RVA) Present Zero
Gelatinization Temperature (DSC) Lower Increased
Swelling Power Higher Markedly Decreased
Solubility Higher Markedly Decreased

Data adapted from a study on the physicochemical properties of potato starch–SSL complexes. researchgate.net

Protein-Lactylate Interactions and Conformational Changes

This compound, as a surfactant, can interact with proteins, leading to conformational changes. These interactions are driven by a combination of hydrophobic and electrostatic forces. researchgate.net In food systems, particularly in baking, these interactions are crucial for dough strengthening. Lactylates reinforce the gluten protein network in dough, which helps to prevent the collapse of the loaf during baking. wikipedia.org

Research on sodium stearoyl lactylate has shown that it can bind to gluten proteins. In one study, a significant percentage of the lactylate remained bound to the protein until released by enzymatic digestion. cir-safety.org The interaction between surfactants and proteins can lead to various structural changes in the protein, from the formation of helices to unfolding, depending on the specific protein, surfactant, and environmental conditions. researchgate.net The binding of surfactants can occur at specific sites on the protein, and as the surfactant concentration increases, it can lead to the saturation of these sites and further conformational changes. researchgate.net The nature of these interactions is also dependent on the salt concentration and type, which can modulate protein-protein and protein-surfactant interactions. nih.gov

Polysaccharide-Lactylate Interactions (e.g., carrageenan)

The interaction between lactylates and other polysaccharides, such as carrageenan, has also been a subject of study. Carrageenan is a sulfated polysaccharide extracted from red seaweeds and is widely used in the food industry as a gelling, thickening, and stabilizing agent. science.gov

Advanced Research Applications of Sodium Capryl Lactylate in Diverse Fields

Industrial and Materials Science Applications

Research into the application of sodium capryl lactylate in industrial and materials science is limited in publicly available scientific literature.

The functionality of this compound as a process aid in industrial formulations outside of the cosmetics and personal care sectors is not well-documented. Its primary recognized function in formulations is as an emulsifier and humectant, particularly in personal care products . There is a lack of specific research demonstrating its use as a process aid to improve manufacturing efficiency or material properties in broader industrial applications.

Food Science and Technology Research

In the field of food science, this compound is recognized, though research into its specific functionalities is less extensive compared to other food-grade emulsifiers.

This compound is identified chemically as an emulsifying agent . Its amphiphilic molecular structure allows it to reduce interfacial tension between oil and water phases, a critical function for creating and stabilizing emulsions.

One area of research where its utility in a complex system has been demonstrated is in the formulation of acid anionic sanitizers intended for food contact surfaces, such as fruits and vegetables. In a study developing effective sanitizers from food-grade ingredients, this compound was included as a component in test formulations . The stability and efficacy of these sanitizer formulations, which have a broad spectrum of microbicidal activity, indicate that this compound can function effectively within an acidic, aqueous-based system containing other active components .

Below is a table detailing the components of one such experimental sanitizer formulation containing this compound.

Component Chemical Name Concentration in Formulation (mM) Role
Dodecylbenzene sulfonic acidDodecylbenzene sulfonic acid1.00Anionic Surfactant
Lactic Acid2-Hydroxypropanoic acid0.67Organic Acid
This compound Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl decanoate1.25Emulsifier/Surfactant

This table is based on data from a study on acid anionic sanitizers and illustrates the use of this compound in a multi-component food-related system .

There is no scientific evidence in the available literature to suggest that this compound plays a role in the modulation of food biopolymer structures, such as dough matrix enhancement. This functionality, which involves complex interactions with starch and gluten to strengthen dough and improve bread quality, is a well-documented characteristic of Sodium Stearoyl Lactylate (SSL), a different lactylate with a longer fatty acid chain. The dough strengthening and crumb softening effects seen in baking are specifically attributed to SSL, not this compound.

Currently, there are no specific in vitro studies that investigate the direct influence of this compound on the composition or metabolic activity of the gut microbiota. Research in this area has focused on other related molecules. For instance, studies exist on the effects of Sodium Stearoyl Lactylate (SSL) and also on Sodium Caprylate (the sodium salt of caprylic acid) on microbial communities. However, due to differences in molecular structure, the findings from these studies cannot be extrapolated or directly attributed to this compound.

Non-Therapeutic Biological System Modulation

Prophylactic Strategies in Animal Models for Gut Microbiome Management

Following a comprehensive search of scientific literature, no specific studies on the use of sodium capryloyl lactylate for prophylactic strategies in animal models for gut microbiome management were identified. Research on the direct impact of this specific compound on the gut microbiota in animal models is not available in the reviewed literature.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its effects in this context. The current body of scientific evidence does not support a detailed discussion on the prophylactic modulation of the gut microbiome in animal models using sodium capryloyl lactylate.

Environmental Considerations and Biodegradation Research of Lactylates

Biodegradability and Environmental Fate Pathways of Lactylates

Lactylates are generally considered to be readily biodegradable. In the presence of water, they are expected to hydrolyze into their constituent fatty acids and lactic acid. Both of these components are common in nature and can be readily metabolized by microorganisms.

The biodegradation of polylactic acid (PLA), a polymer of lactic acid and a close structural relative of the lactylate backbone, has been studied more extensively and can provide insights into the potential environmental fate of lactylates. The biodegradation of PLA is a two-step process. Initially, the ester linkages in the polymer chain are cleaved by hydrolysis, a process that can be influenced by heat and moisture, resulting in smaller polymer fragments and eventually lactic acid. Subsequently, these smaller molecules are metabolized by microorganisms.

Studies on the biodegradation of PLA under controlled composting conditions have shown that the rate of degradation can be influenced by factors such as temperature, humidity, and the presence of additives. For instance, the inclusion of certain plasticizers or nucleating agents can accelerate the biodegradation process. While these findings are for PLA, they suggest that the lactylates, with their simpler structure, would also be susceptible to similar hydrolytic and microbial degradation pathways.

Table 1: Overview of Polylactic Acid (PLA) Biodegradation Findings

ParameterObservationImplication for Lactylates
Primary Degradation Mechanism Hydrolysis of ester bonds, followed by microbial metabolism of lactic acid.Lactylates are also esters and are expected to hydrolyze to fatty acids and lactic acid, which are readily biodegradable.
Influencing Factors Temperature, moisture, and pH are key factors in the rate of hydrolysis.The environmental conditions will significantly impact the rate at which lactylates break down.
End Products Carbon dioxide, water, and biomass.The ultimate breakdown products of lactylates are expected to be environmentally benign.
Biodegradation Rate Can be rapid under optimal composting conditions.Suggests a favorable environmental persistence profile for lactylates.

This table provides an interactive overview of the biodegradation findings for Polylactic Acid (PLA), a related polymer to lactylates.

Application of Green Chemistry Principles in Lactylate Production

The synthesis of lactylates can be aligned with several key principles of green chemistry, aiming to create more sustainable chemical processes. These principles focus on reducing waste, using renewable resources, and designing energy-efficient processes.

One of the core tenets of green chemistry is the use of renewable feedstocks. Lactylates are synthesized from lactic acid and fatty acids. Lactic acid can be produced through the fermentation of carbohydrates from sources like corn or sugarcane, representing a renewable starting material. Fatty acids are typically derived from vegetable oils, which are also renewable.

The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also relevant. The synthesis of lactylates is an esterification reaction, which can be designed to be highly efficient with minimal byproducts. The primary byproduct is water, which is environmentally benign.

Furthermore, the use of catalysts can enhance the efficiency of the reaction, reducing the energy required and potentially allowing for milder reaction conditions. The development of biocatalytic processes, using enzymes as catalysts, is an area of active research that could further improve the green credentials of lactylate production.

Table 2: Application of Green Chemistry Principles to Lactylate Synthesis

Green Chemistry PrincipleApplication in Lactylate Production
Prevention Designing synthesis to minimize waste generation.
Atom Economy High incorporation of reactants into the final product, with water as the main byproduct.
Less Hazardous Chemical Syntheses Using and generating substances with little to no toxicity.
Use of Renewable Feedstocks Lactic acid from fermentation of biomass and fatty acids from vegetable oils.
Catalysis Use of efficient catalysts to reduce energy consumption and improve reaction rates.
Design for Degradation The final product is designed to be biodegradable.

This interactive table outlines how the principles of green chemistry are applied in the production of lactylates.

Assessment of Manufacturing Process Environmental Impact

These assessments typically identify several key areas of environmental impact, often referred to as "hotspots." For bio-based production processes, these frequently include:

Raw Material Acquisition: The cultivation of feedstocks for lactic acid production (e.g., corn, sugarcane) has associated environmental impacts, including land use, water consumption, and the use of fertilizers and pesticides.

Downstream Processing: The purification of the final product can involve the use of solvents and other chemicals, which may have their own environmental impacts. Waste streams from these processes also need to be managed.

Life cycle assessments of similar biosurfactants have shown that the provision of substrates (the raw materials for fermentation) and the energy required for aeration during fermentation are significant contributors to environmental impacts such as climate change, acidification, and eutrophication. The purification phase, particularly the use of solvents, is also a notable hotspot.

To mitigate these impacts, manufacturers can explore various strategies, including the use of renewable energy sources, optimizing fermentation and purification processes to reduce energy and resource consumption, and sourcing raw materials from sustainable agriculture.

Table 3: Potential Environmental Hotspots in Lactylate Manufacturing (based on related LCAs)

Production StagePotential Environmental ImpactMitigation Strategies
Feedstock Cultivation Land use, water use, fertilizer runoff.Sustainable agricultural practices, use of non-food feedstocks.
Fermentation High energy consumption for aeration and temperature control.Process optimization, use of renewable energy.
Purification Use of solvents, generation of waste streams.Solvent recycling, development of solvent-free purification methods.
Esterification Energy for heating, potential use of catalysts.Use of efficient catalysts, energy integration.

This interactive table summarizes the potential environmental hotspots in the manufacturing of lactylates, based on life cycle assessments of similar bio-based products.

Emerging Research Directions and Future Perspectives on Sodium Capryl Lactylate

Development of Novel Lactylate Derivatives with Tailored Functionalities

The core structure of sodium capryl lactylate serves as a versatile platform for the synthesis of new derivatives with customized functionalities. Research in this area focuses on chemically modifying the molecule to fine-tune its properties for specific, high-performance applications.

One primary strategy involves altering the hydrophobic fatty acid chain and the hydrophilic lactyl chain. By synthesizing lactylates with varying alkyl chain lengths, researchers can modulate the surfactant's surface activity, foaming, and emulsification properties . This allows for the creation of derivatives optimized for specific types of emulsions, from food products to personal care formulations. The esterification process, which links the fatty acid with lactic acid, is a key stage where these modifications can be introduced .

Another promising direction is the development of lactylates with enhanced antimicrobial properties. While this compound already exhibits some antimicrobial activity, targeted modifications could amplify this effect against specific microorganisms . Research into lactylates with medium-chain fatty acids has shown their potential as effective microbicides, suggesting a pathway for designing new derivatives for preservation or as active ingredients in dermatological products . The synthesis process can be optimized to produce these functionalized molecules efficiently .

The table below summarizes potential modifications and their expected functional outcomes.

Structural Modification Target Functionality Potential Application Area
Altering fatty acid chain lengthModified Hydrophilic-Lipophilic Balance (HLB), improved emulsificationFood, Cosmetics, Pharmaceuticals
Increasing lactyl chain polymerizationEnhanced water solubility, modified viscosityPersonal Care, Industrial Cleaners
Attaching bioactive functional groupsIncreased antimicrobial or antioxidant activityActive cosmetic ingredients, Food preservation

Advanced Computational Modeling of Lactylate-Biomolecule Interactions

Advanced computational methods, particularly molecular dynamics (MD) simulations, are becoming indispensable for understanding how this compound interacts with biological systems at the atomic level. These in silico studies provide insights that are difficult to obtain through experimental methods alone, accelerating the design of safer and more effective products.

Simulations are used to model the interaction of lactylate molecules with cell membranes. For instance, studies on related compounds like sodium caprylate show how these molecules insert into and fluidize lipid bilayers, a mechanism crucial for their role as permeation enhancers in drug delivery . MD simulations can map the distribution of surfactant molecules within the membrane, revealing how they affect membrane structure and water permeation . This predictive capability is vital for designing lactylate-based systems that can safely and effectively deliver active ingredients through the skin or other biological barriers.

Furthermore, computational models are employed to investigate the interactions between lactylates and proteins . Surfactants can cause proteins to unfold or denature, but they can also be used to assist in protein refolding, a significant challenge in biotechnology . Simulations can elucidate the pathways of these interactions, showing how lactylate monomers or micelles form complexes with proteins . This knowledge is critical for formulating products like shampoos or biopharmaceuticals where protein stability is paramount. The table below outlines key parameters investigated in such simulations.

Simulation Type Biomolecule Target Key Insights Gained
Molecular Dynamics (MD)Lipid Bilayer (Cell Membrane)Mechanism of insertion, membrane fluidization, water permeability changes
Coarse-Grained SimulationProteinsProtein unfolding/denaturation pathways, formation of protein-surfactant complexes
Thermodynamic IntegrationSurfactant MicellesFree energy of micellization, predicting spontaneous self-assembly

Integration of this compound in Advanced Material Design

The self-assembling properties of this compound make it a valuable component in the design of advanced, functional materials. Its ability to form organized structures in solution is being harnessed to create novel systems for a variety of applications.

A significant area of research is the formation of structured surfactant systems, such as lamellar liquid crystals and vesicles . These phases consist of bilayers of surfactant molecules that can entrap water and oil, creating highly stable and structured emulsions . By carefully selecting the ratios of lactylates and other co-surfactants, it is possible to create these liquid crystalline phases at dilute concentrations, which is ideal for cosmetic and personal care products like creams and body washes . These structures can provide a unique skin feel and allow for the delivery of high levels of oils without compromising foam quality .

In the realm of nanotechnology, surfactants like this compound are explored as stabilizers for nanoparticles . Surfactants adsorb onto the surface of nanoparticles, creating a protective barrier that prevents them from aggregating and settling out of solution . This stabilization is crucial for the application of nanoparticles in fields such as drug delivery, diagnostics, and material science . The amphiphilic nature of lactylates makes them suitable for stabilizing both hydrophobic and hydrophilic nanoparticles in various solvents.

Furthermore, there is potential for integrating this compound into polymer-based composite materials. For example, natural polymers like sodium alginate are used to create composites for biomedical applications, including drug delivery and tissue engineering . The inclusion of a surfactant like this compound could modify the properties of these composites, for instance, by improving the encapsulation and release of hydrophobic drugs or by altering the mechanical properties of the material.

Interdisciplinary Research Opportunities in Surfactant Science

The multifaceted nature of this compound creates numerous opportunities for collaboration across diverse scientific and engineering disciplines. Advancing the fundamental understanding and application of this surfactant requires a convergence of expertise.

Chemistry and Materials Science: The synthesis of novel lactylate derivatives with tailored properties is a prime area for collaboration between organic chemists and material scientists. Chemists can design and execute synthetic pathways for new molecules, while material scientists can characterize their self-assembly behavior and integrate them into advanced materials like polymer composites or nanoparticle systems .

Biophysics and Pharmaceutical Sciences: Understanding the interaction of lactylates with biological membranes is a key interdisciplinary challenge. Biophysicists can use experimental techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Electrochemical Impedance Spectroscopy (EIS) to study membrane disruption, as has been done with the related sodium lauroyl lactylate . This experimental data can then be used by pharmaceutical scientists to design more effective drug delivery systems and by computational biologists to validate and refine molecular models .

Food Science and Microbiology: In food applications, lactylates act as emulsifiers and dough conditioners. Collaboration between food scientists, who understand the macroscopic properties of food systems, and microbiologists is essential for developing lactylate derivatives with enhanced antimicrobial capabilities for food preservation . This research can lead to natural, biodegradable preservatives that improve food safety and shelf-life.

The synergy between these fields is crucial for unlocking the full potential of lactylate surfactants, leading to innovations in sustainable chemistry, advanced therapeutics, and functional foods.

Q & A

Q. What is the chemical structure and classification of sodium capryl lactylate, and how does it influence its functional properties?

this compound (CAS 13557-74-9) is a sodium salt derived from the esterification of caprylic acid (C8) and lactyl lactate. Its structure comprises a hydrophobic capryl chain and hydrophilic lactyl groups, enabling dual functionality as an emulsifier. This amphiphilic nature allows it to stabilize oil-in-water systems by reducing interfacial tension, a property critical in food and material science applications .

Q. What experimental protocols are recommended for synthesizing this compound with high purity?

Synthesis typically involves esterification of lactic acid with caprylic acid, followed by neutralization with sodium hydroxide. Key steps include:

  • Purification : Use solvent extraction or vacuum distillation to remove unreacted fatty acids.
  • Characterization : Confirm structure via FTIR (C=O ester peaks at 1740 cm⁻¹) and NMR (δ 0.88 ppm for terminal CH₃ in capryl chain).
  • Purity assessment : Quantify residual reactants using HPLC with a C18 column and UV detection at 210 nm .

Q. How can researchers assess the emulsifying efficiency of this compound in model systems?

Standard methods include:

  • Droplet size analysis : Dynamic light scattering (DLS) to measure emulsion stability over time.
  • Interfacial tension measurement : Use a tensiometer (e.g., Du Noüy ring method) to quantify reductions at oil-water interfaces.
  • Accelerated stability tests : Centrifugation (3000 rpm for 15 min) to evaluate phase separation .

Advanced Research Questions

Q. What advanced techniques are used to study this compound’s interactions with lipid bilayers or nanocomposites?

  • Quartz Crystal Microbalance-Dissipation (QCM-D) : Monitors real-time mass changes during interaction with supported lipid bilayers (SLBs).
  • Electrochemical Impedance Spectroscopy (EIS) : Evaluates membrane disruption by measuring electrical resistance across tethered bilayer lipid membranes (tBLMs).
  • Thermal analysis : Differential scanning calorimetry (DSC) to study phase transitions in nanocomposite phase change materials (NCPCMs) .

Q. How can conflicting data on this compound’s safety profile be resolved?

  • Consensus modeling : Apply multiple predictive models (e.g., k-Nearest Neighbor with Genetic Algorithms) to classify sensitization potential.
  • Dose-response studies : Determine NOAEL (No Observed Adverse Effect Level) via 28-day oral toxicity studies in rats, applying a safety factor of 100 to derive ADI (Acceptable Daily Intake).
  • In vitro assays : Use human epidermal keratinocytes to assess irritation potential (e.g., IL-1α release) .

Q. What methodologies ensure the stability of this compound in nanocomposite phase change materials (NCPCMs)?

  • Surfactant optimization : Stabilize nanoparticles (e.g., Al₂O₃) in paraffin matrices using 2–5 wt% this compound.
  • Image analysis : Quantify nanoparticle dispersion homogeneity via SEM-EDS mapping.
  • Thermal cycling : Subject NCPCMs to 100+ freeze-thaw cycles and measure latent heat retention using DSC .

Q. How does this compound’s chain length (C8) compare to longer-chain lactylates (e.g., C12, C18) in emulsification performance?

  • Critical micelle concentration (CMC) : Shorter chains (C8) exhibit higher CMC values, reducing efficiency in low-fat systems.
  • Temperature sensitivity : C8 lactylates show superior solubility in cold-processed emulsions compared to stearoyl (C18) derivatives.
  • Synergistic effects : Blend with polysaccharides (e.g., κ-carrageenan) to enhance gel strength in dairy analogs .

Methodological Guidance for Data Interpretation

  • Reproducibility : Document surfactant concentration, temperature, and mixing speed in emulsion studies to enable cross-study comparisons .
  • Conflict resolution : Use meta-analysis frameworks (e.g., PRISMA guidelines) to harmonize divergent toxicity data, prioritizing studies with OECD-compliant protocols .
  • Data presentation : Include raw datasets (e.g., droplet size distributions, thermal profiles) as supplementary materials to support reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.